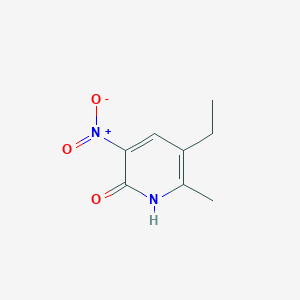
5-ethyl-6-methyl-3-nitro-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-ethyl-6-methyl-3-nitro-2(1H)-pyridinone is a heterocyclic organic compound with a pyridinone core structure This compound is characterized by the presence of an ethyl group at the 5th position, a methyl group at the 6th position, and a nitro group at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-6-methyl-3-nitro-2(1H)-pyridinone typically involves multi-step organic reactions. One common method includes the nitration of a precursor pyridinone compound. The reaction conditions often require the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out at low temperatures to control the rate of nitration and to prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent concentrations. This ensures the efficient production of the compound on a large scale.
化学反応の分析
Types of Reactions
5-ethyl-6-methyl-3-nitro-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-ethyl-6-methyl-3-aminopyridinone, while oxidation can produce various oxidized derivatives.
科学的研究の応用
5-ethyl-6-methyl-3-nitro-2(1H)-pyridinone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 5-ethyl-6-methyl-3-nitro-2(1H)-pyridinone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-amino-: This compound is similar in structure but has an amino group instead of a nitro group.
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-hydroxy-: This compound has a hydroxy group at the 3rd position instead of a nitro group.
Uniqueness
5-ethyl-6-methyl-3-nitro-2(1H)-pyridinone is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the ethyl and methyl groups further enhances its chemical properties, making it a valuable compound for various applications.
特性
CAS番号 |
139393-81-0 |
|---|---|
分子式 |
C8H10N2O3 |
分子量 |
182.18 g/mol |
IUPAC名 |
5-ethyl-6-methyl-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C8H10N2O3/c1-3-6-4-7(10(12)13)8(11)9-5(6)2/h4H,3H2,1-2H3,(H,9,11) |
InChIキー |
CKQWYXMOCLRKIL-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(NC(=O)C(=C1)[N+](=O)[O-])C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














